molecular formula C31H26N2O3S B15011274 (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B15011274
M. Wt: 506.6 g/mol
InChI Key: BPEPJRKTMHLCKZ-QETSVTLESA-N
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Description

The compound (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core One common method involves the condensation of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to minimize waste and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

The compound (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the imine group will produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies may focus on its efficacy against specific pathogens or cancer cell lines.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its anti-inflammatory properties may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Industry

In the industrial sector, the compound’s unique chemical properties could be utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways or proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-[3-methoxy-4-(phenylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
  • (2E,5E)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one lies in its specific structural features, such as the naphthalene moiety and the methoxybenzylidene group, which contribute to its distinct chemical behavior and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to these structural differences.

Properties

Molecular Formula

C31H26N2O3S

Molecular Weight

506.6 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H26N2O3S/c1-3-18-33-30(34)29(37-31(33)32-25-13-5-4-6-14-25)20-22-16-17-27(28(19-22)35-2)36-21-24-12-9-11-23-10-7-8-15-26(23)24/h3-17,19-20H,1,18,21H2,2H3/b29-20+,32-31?

InChI Key

BPEPJRKTMHLCKZ-QETSVTLESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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